molecular formula C9H18N2O B2473172 N-(2-piperidin-4-ylethyl)acetamide CAS No. 70922-35-9

N-(2-piperidin-4-ylethyl)acetamide

Cat. No.: B2473172
CAS No.: 70922-35-9
M. Wt: 170.256
InChI Key: HEMNPHJPHULGLQ-UHFFFAOYSA-N
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Description

N-(2-piperidin-4-ylethyl)acetamide is a synthetic organic compound featuring a piperidine ring, a versatile scaffold in medicinal chemistry, linked to an acetamide group via an ethylene spacer. This specific molecular architecture is of significant interest in pharmaceutical research and development. Compounds based on the 2-piperidin-4-yl)acetamide structure have been investigated for a range of biological activities. Structural analogues have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), a key pharmacological target for the development of new anti-inflammatory and analgesic agents . Furthermore, computational studies on similar 2-piperidin-4-yl-acetamide derivatives have explored their potential as melanin-concentrating hormone receptor 1 (MCH R1) antagonists, which is a target for anti-obesity therapies, while also evaluating their potential for hERG channel blocking, an important consideration in cardiac safety profiling . The piperidine core is also a fundamental building block in the design of novel opioid ligands, such as the 4-anilidopiperidine class, which are studied for their potent analgesic properties . As a chemical building block, this compound provides researchers with a valuable intermediate for the synthesis of more complex molecules and for exploring new structure-activity relationships. This product is intended for research purposes by qualified professionals in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, referring to the relevant Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-piperidin-4-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-8(12)11-7-4-9-2-5-10-6-3-9/h9-10H,2-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMNPHJPHULGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70922-35-9
Record name N-[2-(4-Piperidinyl)ethyl]acetamide
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Synthetic Methodologies and Chemical Derivatization of N 2 Piperidin 4 Ylethyl Acetamide

Strategic Approaches to the Chemical Synthesis of N-(2-piperidin-4-ylethyl)acetamide

The construction of the this compound core involves several strategic synthetic considerations to ensure efficiency, yield, and purity.

Multi-Step Synthetic Pathways and Reaction Schemes

The synthesis of this compound is typically achieved through multi-step pathways. A common approach begins with a commercially available piperidine (B6355638) derivative, which is then subjected to a series of reactions to introduce the N-acetylethyl side chain.

One general synthetic route involves the alkylation of a suitable piperidine precursor. For instance, starting with 4-piperidineethanol, the synthesis can proceed via N-protection of the piperidine ring, followed by activation of the hydroxyl group for subsequent amination and finally acylation to yield the target compound.

A more direct, though often lower-yielding, approach involves the direct acylation of 4-(2-aminoethyl)piperidine. However, this method can be complicated by side reactions, such as di-acylation or acylation at the piperidine nitrogen if it is unprotected.

A representative, though not specific to the title compound, synthetic scheme for related acetamide (B32628) derivatives involves the reaction of a primary or secondary amine with an acetylating agent. For example, the synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives has been accomplished by alkylating corresponding amines with 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone. nih.gov This highlights a general strategy of forming the acetamide linkage through nucleophilic substitution.

Optimization of Reaction Conditions and Process Efficiency

The efficiency of synthesizing this compound and its analogues is highly dependent on the optimization of reaction conditions. Key parameters that are often fine-tuned include the choice of solvent, temperature, catalyst, and the stoichiometry of reagents.

For example, in the synthesis of related heterocyclic compounds, a systematic analysis of reaction conditions has been shown to be crucial. In one study, various solvents such as DMSO, DMF, water, acetonitrile (B52724), THF, and toluene (B28343) were screened, with DMSO providing the highest yield for the desired transformation. researchgate.net Temperature is another critical factor; a reaction that provided an 80% yield at 40°C only yielded 15% at 25°C, even with a longer reaction time. researchgate.net Conversely, increasing the temperature to 55°C resulted in lower yields, indicating an optimal temperature window for the reaction. researchgate.net

The stoichiometry of reagents also plays a significant role. Varying the equivalents of the coupling partners can have a substantial impact on the reaction outcome, with optimal ratios needing to be determined empirically. researchgate.net The use of catalysts, such as potassium iodide in alkylation reactions, can also enhance reaction rates and yields. nih.gov Monitoring the reaction progress using techniques like HPLC is essential to determine the optimal reaction time and prevent the formation of degradation products. nih.gov

Synthesis of this compound Derivatives and Analogues

The this compound scaffold provides multiple points for chemical modification to create a diverse range of derivatives and analogues with potentially new or improved biological activities.

Functional Group Transformations and Modifications

The functional groups present in this compound, namely the secondary amine of the piperidine ring, the amide linkage, and the potential for substitution on the piperidine ring, are all amenable to a variety of chemical transformations.

N-Alkylation/Arylation of the Piperidine Ring: The piperidine nitrogen can be readily alkylated or arylated to introduce a wide array of substituents. This is a common strategy to modulate the physicochemical properties and biological activity of piperidine-containing compounds. derpharmachemica.com

Amide Bond Modification: The amide bond itself can be a target for modification. For example, N-alkylation of the amide nitrogen can be achieved under specific conditions, though it can be challenging due to the competing O-alkylation of the amide. derpharmachemica.com The synthesis of N-phenylacetamide derivatives often involves the alkylation of an amine with a suitable haloacetamide precursor. nih.gov

Modifications of the Acetyl Group: The methyl group of the acetamide can be functionalized, or the entire acetyl group can be replaced with other acyl groups to explore the structure-activity relationship.

The synthesis of various piperidine derivatives often involves the use of versatile precursors like 2-chloro-N-arylacetamides, which can react with different nucleophiles to generate a library of compounds. acs.org

Table 1: Examples of Functional Group Transformations in the Synthesis of Acetamide Derivatives

Starting Material ClassReagent(s)TransformationProduct Class
Amine2-Chloroacetyl chlorideAcylation2-Chloro-N-arylacetamide
2-Mercaptonicotinonitrile2-Chloro-N-arylacetamideThioalkylation2-((3-Cyanopyridin-2-yl)thio)-N-arylacetamide
Secondary AmideFormaldehyde, Morpholine, HClMannich ReactionN-Morpholinomethyl Tertiary Amide
AmineCarboxylic Acid, Coupling Agent (e.g., DIC)AmidationN-Substituted Acetamide

This table presents generalized transformations inspired by synthetic methodologies for related acetamide and piperidine compounds. nih.govderpharmachemica.comacs.orgresearchgate.net

Stereochemical Control and Stereoselective Synthesis Approaches

When substituents are introduced on the piperidine ring, chiral centers can be created, leading to the possibility of stereoisomers. The control of stereochemistry is often crucial for biological activity, as different enantiomers or diastereomers can have distinct pharmacological profiles.

The development of stereoselective synthetic methods for piperidine derivatives is an active area of research. nih.govmdpi.com Asymmetric synthesis of 2,3-cis-disubstituted piperidines, for instance, presents a significant challenge in controlling both diastereoselectivity and enantioselectivity. nih.gov

Various strategies are employed to achieve stereochemical control, including:

Chiral Pool Synthesis: Starting from a readily available enantiomerically pure starting material.

Asymmetric Catalysis: Using chiral catalysts to induce stereoselectivity in a reaction. Copper-catalyzed asymmetric cyclizative aminoboration is one such method used for the enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines. nih.gov

Diastereoselective Reactions: Utilizing existing stereocenters in the molecule to direct the formation of new stereocenters. For example, the diastereoselective preparation of polysubstituted N-hydroxypiperidines has been achieved through intramolecular reductive cyclization. ajchem-a.com

Advancements in the Synthesis and Purification of this compound and Its Derivatives

A focused look into the chemical strategies for creating and purifying this compound reveals a landscape of evolving methodologies aimed at structural diversification and enhanced purity. Researchers are employing novel synthetic routes and sophisticated purification techniques to access a wider range of derivatives and ensure their suitability for further investigation.

Synthetic Methodologies and Chemical Derivatization

The synthesis of this compound and its analogs is a critical area of research, with a strong emphasis on developing flexible and efficient routes to new chemical entities. These efforts are crucial for exploring the structure-activity relationships of this class of compounds.

Novel Synthetic Routes for Structural Diversification

Recent research has highlighted several innovative approaches to diversify the structure of this compound. One prominent strategy involves the use of versatile precursors and coupling agents to introduce a variety of substituents onto the piperidine ring and the acetamide moiety.

For instance, a common approach to amide bond formation is the reaction of a carboxylic acid with an amine, often facilitated by a coupling reagent. In the synthesis of related acetamide derivatives, researchers have successfully employed N,N'-diisopropylcarbodiimide as a coupling agent. researchgate.net Another method involves the use of chloroacetyl chloride to introduce the acetamide group, which can then be reacted with various amines to generate a library of derivatives. nih.gov This step-wise approach allows for the systematic modification of the molecule's structure.

The diversification of the piperidine core is another key area of exploration. Syntheses often start from piperidine-4-one derivatives, which can be modified through various reactions. asianpubs.org For example, reductive amination is a powerful tool for introducing different side chains. nih.gov Furthermore, multi-component reactions and the use of versatile building blocks, such as 2-chloro-N-arylacetamides, have been shown to be effective in creating complex thienopyridine derivatives that incorporate a piperidine or piperazine (B1678402) core. acs.org

These synthetic strategies are often guided by the desired biological target or application, with the goal of creating compounds with improved properties. The ability to systematically alter the chemical structure is fundamental to medicinal chemistry and drug discovery.

Purification Techniques for Synthesized Compounds

The purity of synthesized compounds is paramount for accurate biological evaluation and further chemical transformations. Researchers rely on a combination of classical and modern purification techniques to isolate this compound and its derivatives from reaction mixtures.

Chromatographic Separation Methods

Chromatography is the cornerstone of purification in organic synthesis. Column chromatography and High-Performance Liquid Chromatography (HPLC) are widely used to separate the target compound from starting materials, reagents, and byproducts.

Column Chromatography: This technique is a workhorse in synthetic chemistry labs. It involves passing the crude reaction mixture through a column packed with a stationary phase, typically silica (B1680970) gel. rsc.orgorgsyn.org A solvent or a mixture of solvents (the mobile phase) is used to elute the compounds. By carefully selecting the solvent system, compounds with different polarities can be separated. For instance, a gradient of petroleum ether and ethyl acetate (B1210297) is often used to purify piperidine derivatives. nih.govrsc.org The progress of the separation is typically monitored by Thin-Layer Chromatography (TLC). rsc.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC): For higher resolution and more efficient separation, HPLC is the method of choice. sielc.com It operates on the same principles as column chromatography but uses high pressure to force the mobile phase through a column with smaller particle size, leading to faster and more precise separations. Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water), is particularly common for purifying polar compounds like acetamides. sielc.com Automated flash chromatography systems, such as the CombiFlash, are also utilized for efficient purification. nih.gov

The choice between column chromatography and HPLC often depends on the scale of the synthesis and the required purity.

Recrystallization and Distillation for Compound Purification

In addition to chromatographic methods, recrystallization and distillation are valuable techniques for purifying solid and liquid compounds, respectively.

Recrystallization: This technique is used to purify solid compounds. The crude solid is dissolved in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. nih.gov Ethanol is a commonly used solvent for recrystallizing acetamide derivatives. nih.gov

Distillation: While less common for the purification of this compound itself due to its high boiling point, distillation can be used to purify lower-boiling point starting materials or intermediates. This process separates liquids based on differences in their boiling points.

The selection of the appropriate purification method or combination of methods is crucial for obtaining this compound and its derivatives in high purity, which is essential for reliable characterization and subsequent studies.

Advanced Analytical Characterization in N 2 Piperidin 4 Ylethyl Acetamide Research

Spectroscopic Techniques for Structural Elucidation and Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. jchps.com It provides detailed information about the carbon-hydrogen framework of a molecule. znaturforsch.comresearchgate.net

¹H-NMR: Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For N-(2-piperidin-4-ylethyl)acetamide, the ¹H-NMR spectrum would be expected to show distinct signals corresponding to the protons of the acetamide (B32628) methyl group, the ethyl bridge, and the piperidine (B6355638) ring. The integration of these signals would correspond to the number of protons in each group, while the splitting patterns (singlet, triplet, multiplet) would reveal adjacent protons.

¹³C-NMR: Carbon-13 NMR spectroscopy provides information about the different carbon environments in the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts in the ¹³C-NMR spectrum are indicative of the carbon's functional group and electronic environment, clearly distinguishing between the carbonyl carbon of the amide, the aliphatic carbons of the piperidine ring and ethyl chain, and the methyl carbon of the acetyl group. spectrabase.com

Below is a table of expected chemical shifts (δ) for the core structure of this compound, based on typical values for similar functional groups.

AssignmentExpected ¹H-NMR Chemical Shift (δ, ppm)Expected ¹³C-NMR Chemical Shift (δ, ppm)
-C(O)CH₃~1.9-2.1 (singlet)~22-24
-C(O)NH-~5.5-7.5 (broad singlet/triplet)N/A
-NHCH₂CH₂-~3.2-3.4 (quartet)~38-40
-NHCH₂CH₂-~1.4-1.6 (quartet)~35-37
Piperidine C4-H~1.2-1.5 (multiplet)~33-35
Piperidine C2/C6-H (axial/equatorial)~2.5-3.1 (multiplets)~45-47
Piperidine C3/C5-H (axial/equatorial)~1.1-1.8 (multiplets)~30-32
Piperidine N-HVariable, broad (~1.5-3.0)N/A
Amide C=ON/A~170-173

Note: Actual chemical shifts can vary based on the solvent used and other experimental conditions.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. jchps.com It is crucial for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. The molecular formula for this compound is C₉H₁₈N₂O, which corresponds to a monoisotopic mass of approximately 170.142 g/mol . chem960.comsigmaaldrich.com

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting fragmentation pattern is a unique "fingerprint" that can help identify the molecule.

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS): This is a soft ionization technique that is particularly useful for polar and non-volatile molecules like this compound. nih.gov The compound is typically observed as a protonated molecular ion [M+H]⁺ in the positive ion mode. For this compound, the expected primary ion would be found at an m/z of approximately 171.150. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.

PropertyValueTechnique Application
Molecular FormulaC₉H₁₈N₂OConfirms the elemental composition.
Monoisotopic Mass170.142 DaProvides the exact mass for HRMS identification. chem960.com
Expected [M+H]⁺ Ion (ESI-MS)~171.150 m/zPrimary ion observed in positive mode ESI-MS for molecular weight confirmation.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com Each type of bond vibrates at a characteristic frequency, resulting in a unique IR spectrum. The spectrum for this compound would be expected to show characteristic absorption bands for the N-H bonds of the secondary amine and amide, the C=O bond of the amide, and the C-N bonds.

Functional GroupVibration TypeExpected Absorption Range (cm⁻¹)
Amide N-HStretch3250-3400 (often a sharp peak)
Piperidine N-HStretch3200-3500 (often broad)
C-H (Aliphatic)Stretch2850-3000
Amide C=O (Amide I band)Stretch1630-1680 (strong intensity)
Amide N-H (Amide II band)Bend1510-1570
C-NStretch1000-1250

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique is most effective for molecules containing chromophores—functional groups that absorb light in the UV-Vis range, typically those with conjugated π-systems. This compound lacks significant chromophores, as it is composed of saturated aliphatic rings and a simple amide group. nih.gov Consequently, it is not expected to exhibit strong absorbance in the 200–800 nm range. Its primary use in this context would be for quantitative analysis via HPLC with a UV detector at a low wavelength (e.g., ~210 nm) where the amide bond shows weak absorbance, rather than for detailed structural characterization. nih.gov

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating a compound from a mixture, which is critical for assessing its purity and for performing accurate quantitative analysis. researchgate.net

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile compounds like this compound. nih.gov Developing a robust HPLC method is a critical step in its analysis.

Given the polar nature of the compound, a reversed-phase HPLC (RP-HPLC) method would be most appropriate. researchgate.net Method development involves optimizing several parameters to achieve good resolution between the main compound peak and any potential impurities. A typical approach would involve using a C18 stationary phase, which is non-polar, and a polar mobile phase consisting of a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol.

Validation of the developed HPLC method is crucial to ensure its reliability. mdpi.com This involves assessing several key parameters:

Linearity: Demonstrating that the detector response is proportional to the concentration of the analyte over a specific range.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Accuracy: The closeness of the test results obtained by the method to the true value.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.net

ParameterTypical Conditions / Target Values
Stationary Phase (Column)Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseGradient of Water (with 0.1% Formic Acid or Ammonium Acetate) and Acetonitrile/Methanol
Flow Rate0.8 - 1.2 mL/min
DetectionUV at ~210 nm or Mass Spectrometry (LC-MS)
Retention Time (Rt)To be determined; should be sufficient for separation from solvent front and impurities.
Linearity (r²)> 0.99 researchgate.net
Precision (RSD%)< 2%
Accuracy (Recovery %)98-102%

Gas Chromatography (GC) for Volatile Components

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. In the context of this compound analysis, GC, particularly when coupled with a mass spectrometer (GC-MS), can be employed to assess the purity of a sample and to identify any volatile impurities or degradation products.

The successful analysis of piperidine-containing compounds like this compound by GC often requires a strategic approach. Due to the presence of the secondary amine in the piperidine ring and the amide group, the compound possesses polar N-H groups. These functional groups can lead to poor peak shape (tailing) and potential adsorption on the GC column, which can affect resolution and quantification. To mitigate these issues, a derivatization step is often employed. Reagents such as pentafluorobenzoyl chloride can react with the N-H groups to form less polar and more volatile derivatives, resulting in improved chromatographic performance. oup.com

The mass spectrum of this compound obtained from GC-MS analysis would provide a fragmentation pattern that is characteristic of its molecular structure. While an experimental spectrum is not publicly available, a predicted mass spectrum for the parent piperidine molecule shows characteristic fragments that can be used as a reference point for interpreting the mass spectrum of its derivatives. hmdb.ca

Table 1: Predicted and Experimental GC Parameters for Piperidine and Related Compounds

CompoundPredicted/ExperimentalRetention Time (min)Column TypeNotes
PiperidinePredictedNot Available-A predicted mass spectrum is available and can serve as a guide. hmdb.ca
Piperidine , 2,3-dimethyl-Experimental4.546Not SpecifiedIdentification based on peak area, retention time, molecular weight, and molecular formula. researchgate.net
Various Volatile Organic CompoundsExperimentalVariesDB-1, DB-624, DB-WAXRetention times for a wide range of compounds are available, which can help in estimating the elution window for the target compound. gcms.cz

This table includes data for related compounds to illustrate the type of information obtained from GC analysis.

Complementary Analytical Techniques for Comprehensive Characterization

To obtain a complete picture of the physicochemical properties of this compound, techniques that probe its solid-state structure and redox behavior are indispensable.

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

While a crystal structure for this compound has not been reported in publicly accessible databases, the analysis of related structures provides valuable insights. For example, the crystal structure of N-(acridin-9-yl)-2-(4-methylpiperidin-1-yl) acetamide monohydrate reveals that the piperidine ring adopts a chair conformation, which is the most stable conformation for this six-membered ring. hmdb.ca It is highly probable that the piperidine ring in this compound also exists in a chair conformation.

Furthermore, the acetamide group is generally planar. The crystal structure of a related compound, 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide, shows that the acetamide moiety can adopt different orientations depending on its molecular environment. semanticscholar.org In the solid state, intermolecular hydrogen bonds involving the N-H groups of the piperidine and the amide, as well as the C=O group of the amide, are expected to play a significant role in the crystal packing.

Table 2: Crystallographic Data for a Related Piperidine Derivative

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
N-(acridin-9-yl)-2-(4-methylpiperidin-1-yl) acetamide monohydrateTriclinicP-17.6536(6)11.027(1)12.6899(11)66.863(2)80.598(2)71.772(2)934.38(14)2

This table presents data for a related compound to exemplify the type of information obtained from X-ray crystallography. hmdb.ca

Electrochemical techniques, such as cyclic voltammetry (CV), are used to investigate the redox properties of a molecule, providing information about its oxidation and reduction potentials and the stability of the resulting species.

The electrochemical behavior of this compound is not specifically documented. However, studies on related N-substituted piperidine derivatives offer a framework for understanding its potential redox activity. For instance, the electrochemical analysis of N-substituted-4-piperidone curcumin (B1669340) analogs using cyclic voltammetry has shown that these compounds undergo irreversible oxidation processes. mdpi.com The oxidation potentials were found to be influenced by the nature of the substituent on the piperidine nitrogen. mdpi.com

For this compound, the presence of the secondary amine in the piperidine ring and the amide group suggests that it could be susceptible to oxidation at a sufficiently high positive potential. The oxidation would likely involve the nitrogen atom of the piperidine ring. Cyclic voltammetry experiments would reveal the potential at which this oxidation occurs and whether the process is reversible or irreversible. The number of electrons transferred in the redox process can also be determined from the experimental data. mdpi.com

Table 3: Electrochemical Data for N-Substituted-4-Piperidone Curcumin Analogs

CompoundOxidation Potential (V)Number of Electrons Transferred (n)Process Type
N-methyl-4-piperidones~0.72 - 0.862Irreversible, diffusion-controlled
N-benzyl-4-piperidones~0.1 V higher than N-methyl analogs2Irreversible, diffusion-controlled

This table showcases the kind of data obtained from electrochemical analysis of related piperidine compounds. mdpi.com

Target Identification and Validation for N 2 Piperidin 4 Ylethyl Acetamide

Methodologies for Identifying Relevant Biological Targets

Genomics and Proteomics Approaches in Target Discovery

Genomics and proteomics are powerful tools for generating hypotheses about a compound's mechanism of action by observing its effects on a global scale within a biological system. stmjournals.innih.govnih.goviajpr.com These 'omics' technologies allow researchers to analyze changes in gene expression (genomics) or protein levels and modifications (proteomics) in response to treatment with a compound like N-(2-piperidin-4-ylethyl)acetamide. nih.govnih.govaragen.com

By exposing cells or tissues to the compound, scientists can identify which genes are upregulated or downregulated, or which proteins show altered expression or post-translational modifications. iajpr.comyoutube.com This information can point towards specific signaling pathways or cellular processes that are modulated by the compound, thereby suggesting potential biological targets. nih.govcrownbio.com For instance, if treatment with a derivative of this compound leads to changes in the expression of genes known to be involved in inflammatory pathways, this would suggest that the compound may target proteins within that cascade.

High-Throughput Screening (HTS) for Initial Hit Identification

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds against a specific biological target or in a cellular assay. labmanager.comevotec.comoncodesign-services.comsygnaturediscovery.comnih.gov In the context of this compound, HTS could be employed in two primary ways.

In a target-based screen, a purified protein of interest is used in an assay, and a large library of compounds is screened to identify any that modulate its activity. evotec.comoncodesign-services.combellbrooklabs.com Conversely, in a phenotypic screen, cells are treated with the compounds, and a specific cellular response, such as cell death or the inhibition of a particular signaling pathway, is measured. oncodesign-services.com While specific HTS campaigns for this compound are not publicly detailed, this methodology would be essential for identifying its initial "hits" or biological activities. For example, screening it against a panel of receptors or enzymes could reveal unexpected activities. The quality of the hits generated from HTS is crucial and they serve as the starting point for more in-depth investigation. labmanager.comoncodesign-services.com

Affinity-Based Proteomics for Direct Target Capture

To directly identify the binding partners of this compound within a complex biological sample, affinity-based proteomics is a powerful technique. nih.govnih.govacs.orgrsc.orgnih.govyoutube.com This method involves chemically modifying the compound to attach a "tag," such as biotin, or immobilizing it on a solid support like agarose (B213101) beads. nih.govacs.org This modified compound, or "bait," is then incubated with cell or tissue lysates.

The bait, along with any proteins that have bound to it, can be pulled out of the mixture. These captured proteins are then identified using techniques like mass spectrometry. nih.govrsc.org This approach provides direct evidence of a physical interaction between the compound and its protein targets. A significant advantage of this method is its ability to identify targets without prior knowledge of their identity. nih.govacs.orgrsc.orgnih.gov

Bioinformatics and Computational Data Integration for Target Hypothesis Generation

Bioinformatics and computational approaches are integral to modern target identification, providing a way to analyze vast datasets and generate testable hypotheses. crownbio.combroadinstitute.orgnih.govresearchgate.netnih.govoup.com For a molecule like this compound, computational methods can predict potential targets based on its chemical structure.

By comparing the structure of this compound to databases of compounds with known biological targets, researchers can infer potential interactions. nih.govnih.govoup.com This is based on the principle that structurally similar molecules often have similar biological activities. Furthermore, data from genomics, proteomics, and HTS experiments can be integrated and analyzed using bioinformatics tools to identify patterns and prioritize potential targets for further experimental validation. crownbio.combroadinstitute.orgresearchgate.net For instance, a computational study on 2-piperidin-4-yl-acetamide derivatives identified the hERG potassium channel and melanin-concentrating hormone receptor-1 (MCH R1) as potential targets, guiding further experimental work. researchgate.netresearchgate.net

In Vitro Target Validation Techniques for Functional Relevance

Once potential targets for this compound have been identified, it is crucial to validate these interactions and understand their functional consequences. In vitro validation techniques provide a controlled environment to study the direct effects of the compound on its putative targets. youtube.com

Enzyme Activity Assays and Inhibition/Activation Studies

If a potential target of this compound is an enzyme, its effect on the enzyme's catalytic activity must be quantified. bellbrooklabs.comdatabiotech.co.ilamsbio.comnih.gov Enzyme activity assays are laboratory methods used to measure the rate of an enzymatic reaction. amsbio.comnih.gov

To validate a target, researchers would perform an assay in the presence and absence of this compound. A change in the rate of the reaction would indicate that the compound is either inhibiting or activating the enzyme. databiotech.co.ilnih.gov By systematically varying the concentration of the compound, a dose-response curve can be generated to determine its potency, often expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value. youtube.com These assays are fundamental to confirming a direct functional interaction and are a critical step in the drug discovery process. bellbrooklabs.comdatabiotech.co.il

Table of Related Compound Activities

Compound DerivativeTarget EnzymeIC50 Value
2-(Piperidin-4-yl)acetamide (B176132) derivativeSoluble Epoxide HydrolaseNot specified
N-aryl/aralkyl substitued-2"-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivativeAcetylcholinesterase (AChE)Varies by derivative
N-aryl/aralkyl substitued-2"-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivativeButyrylcholinesterase (BChE)Varies by derivative
N-aryl/aralkyl substitued-2"-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivativeLipoxygenase (LOX)Some derivatives inactive

Cell-Based Assays for Pathway Modulation (e.g., Reporter Gene Assays, Functional Cell Responses)

Comprehensive searches of scientific databases have not yielded any published studies detailing the use of cell-based assays to investigate the pathway modulation of this compound. This includes a lack of information on reporter gene assays, which are commonly used to measure the activation or inhibition of specific signaling pathways, and functional cell response assays that would assess downstream cellular effects.

Due to the absence of research in this area, no data is available on the specific cellular pathways that may be modulated by this compound or its effects on cellular functions.

Molecular Interaction Studies (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

There is currently no publicly available scientific literature on the molecular interaction studies of this compound. Techniques such as Surface Plasmon Resonance (SPR), which measures the binding affinity and kinetics between a ligand and its target, and Isothermal Titration Calorimetry (ITC), which directly measures the heat changes associated with binding, have not been reported for this compound.

Consequently, the binding characteristics, including affinity (K_D), association rate (k_a), and dissociation rate (k_d) of this compound to any specific biological target, remain uncharacterized.

Computational Chemistry and Rational Design Strategies for N 2 Piperidin 4 Ylethyl Acetamide

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations provide a detailed view of the structural and dynamic properties of N-(2-piperidin-4-ylethyl)acetamide, its analogs, and their interactions with biological targets. These techniques are fundamental to understanding the molecular basis of activity and for the rational design of new entities.

Quantum mechanical (QM) calculations are employed to investigate the electronic properties of a molecule, offering insights into its geometry, conformational energies, and reactivity. For this compound, QM methods can be used to determine key electronic descriptors that influence its biological activity.

Key Applications of QM Calculations:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms.

Partial Atomic Charges: Calculating the distribution of electron density across the molecule, which is crucial for understanding electrostatic interactions with a target receptor.

Molecular Orbitals: Identifying the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are important for predicting reactivity and sites of metabolic transformation.

Reaction Mechanisms: Elucidating the transition states and energy barriers of chemical reactions, which can be valuable for understanding potential metabolic pathways.

For instance, a study on the thermochemistry of acetamide (B32628) utilized computational methods to determine bond energies and rotational barriers, providing fundamental data that can be extrapolated to understand the stability and conformational preferences of the acetamide moiety in more complex structures like this compound. mdpi.com

Table 1: Representative QM-Calculated Properties for Acetamide Derivatives

PropertyDescriptionRelevance to Drug Design
Dipole Moment A measure of the overall polarity of the molecule.Influences solubility and the ability to cross biological membranes.
HOMO-LUMO Gap The energy difference between the highest occupied and lowest unoccupied molecular orbitals.Indicates chemical reactivity and stability.
Electrostatic Potential A map of the electrostatic potential on the molecule's surface.Identifies regions likely to engage in electrostatic interactions with a biological target.

This table is illustrative and based on general principles of QM calculations for similar molecules.

While QM methods are computationally intensive, molecular mechanics (MM) offers a faster approach to study large systems, including the interaction of a ligand with its protein target. MM force fields approximate the potential energy of a system based on classical mechanics, allowing for the exploration of a molecule's conformational landscape.

Molecular dynamics (MD) simulations build upon MM by introducing the element of time, simulating the movement of atoms and molecules over a specific period. This provides a dynamic view of how this compound and its analogs behave in a biological environment, such as in solution or within the binding site of a receptor.

Applications of MM and MD in the study of this compound:

Conformational Analysis: Identifying the low-energy conformations of the molecule that are likely to be biologically active.

Binding Pose Prediction: Simulating the docking of the ligand into the active site of a target protein to predict the most favorable binding orientation.

Binding Site Flexibility: Observing how the protein target adapts its shape to accommodate the ligand.

Solvation Effects: Understanding how the presence of water molecules influences the ligand's conformation and its interaction with the target.

A critical aspect of drug design is predicting the binding affinity of a ligand for its target. Free energy calculations provide a quantitative measure of this affinity, helping to rank potential drug candidates.

Common Free Energy Calculation Methods:

Free Energy Perturbation (FEP): This method involves computationally "mutating" one ligand into another to calculate the difference in binding free energy. A study on the solvation free energies of small amides demonstrated the utility of FEP in understanding the energetic contributions of molecular modifications. temple.edu

Thermodynamic Integration (TI): Similar to FEP, TI calculates the free energy difference along a pathway that connects the two states of interest.

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): These are end-point methods that estimate the free energy of binding from MD simulation snapshots.

These calculations are invaluable for optimizing the structure of this compound to enhance its binding to a specific biological target.

Ligand-Based Drug Design (LBDD) for this compound Analogues

When the three-dimensional structure of the biological target is unknown, ligand-based drug design (LBDD) methods become essential. These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities.

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific target and elicit a biological response. These features include hydrogen bond donors and acceptors, hydrophobic regions, and charged centers.

Steps in Pharmacophore Modeling:

Selection of a training set: A group of molecules with known biological activities against the target of interest is chosen.

Conformational analysis: The possible conformations of each molecule in the training set are generated.

Feature identification: The common chemical features among the active molecules are identified.

Pharmacophore generation and validation: A 3D arrangement of these features is proposed and then validated using a test set of molecules with known activities.

For derivatives of 2-piperidin-4-yl-acetamide, a computational study identified key physicochemical features responsible for their biological activities. nih.gov This information is crucial for developing a pharmacophore hypothesis that can guide the design of new, more potent analogs of this compound.

Table 2: Example of a Pharmacophore Model for a Hypothetical Target of this compound

Pharmacophoric FeatureLocation on this compound
Hydrogen Bond Acceptor Carbonyl oxygen of the acetamide group
Hydrogen Bond Donor Amide nitrogen
Positive Ionizable Piperidine (B6355638) nitrogen (at physiological pH)
Hydrophobic Center Piperidine ring

This table represents a hypothetical pharmacophore model based on the chemical structure of the compound.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. semanticscholar.org

The QSAR process typically involves:

Data Set Collection: Assembling a series of compounds with their measured biological activities.

Descriptor Calculation: Calculating various molecular descriptors for each compound. These can include physicochemical properties (e.g., logP, molecular weight), electronic properties (from QM calculations), and topological indices.

Model Development: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: Rigorously testing the predictive power of the QSAR model using internal and external validation techniques.

A study on 2-piperidin-4-yl-acetamide derivatives successfully developed QSAR models that highlighted the importance of hydrophobic properties for activity, while the presence of polar or electronegative groups was found to be detrimental. nih.gov Such models can be used to predict the activity of newly designed analogs of this compound before they are synthesized, thereby focusing laboratory efforts on the most promising candidates.

Ligand-Based Virtual Screening of Chemical Libraries

Ligand-based virtual screening (LBVS) is a computational technique that utilizes the knowledge of known active compounds to identify new molecules with similar properties from large chemical libraries. nih.gov This approach is particularly useful when the three-dimensional structure of the biological target is unknown. The core principle of LBVS is the "similar property principle," which posits that structurally similar molecules are likely to exhibit similar biological activities. Several LBVS methods can be applied to the this compound scaffold and its analogs.

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. For this compound derivatives, a pharmacophore model could be developed based on a set of known active analogs. This model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers. The piperidine ring, the acetamide group, and any substituents on these moieties would be key components in defining the pharmacophore. This model can then be used to screen large chemical databases for compounds that match the defined spatial and chemical features.

2D and 3D Similarity Searching: Similarity searching is another powerful LBVS technique. It involves comparing the chemical structure of a query molecule, such as a potent this compound analog, with all the molecules in a database. The comparison is based on molecular fingerprints, which are binary strings that encode the presence or absence of various structural features. Both 2D fingerprints, which consider only the topological structure, and 3D fingerprints, which also account for the spatial arrangement of atoms, can be employed. Molecules that exhibit a high degree of similarity to the query molecule are selected as potential hits for further investigation.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are mathematical equations that correlate the chemical properties of a series of compounds with their biological activities. nih.gov For this compound derivatives, a QSAR model could be developed to predict their activity against a specific biological target. nih.govusb.ac.irresearchgate.net This would involve calculating a wide range of molecular descriptors, such as physicochemical properties (e.g., logP, molecular weight), topological indices, and quantum mechanical parameters, for a set of compounds with known activities. nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that can predict the activity of new, untested compounds. nih.govnih.gov A study on 2-piperidin-4-yl-acetamide derivatives demonstrated that hydrophobic properties are favorable for both MCH R1 antagonistic and hERG blocking activities, while the presence of polar/electronegative groups is detrimental. nih.gov

LBVS Method Description Application to this compound
Pharmacophore ModelingIdentifies the 3D arrangement of essential features for biological activity.Can be used to screen for new compounds with similar binding features to active analogs.
Similarity SearchingFinds molecules with similar 2D or 3D structures to a known active compound.Can identify novel analogs from large chemical databases.
QSAR ModelingDevelops mathematical models to predict biological activity based on chemical structure.Can predict the potency of new derivatives and guide lead optimization. nih.govusb.ac.irresearchgate.net

Structure-Based Drug Design (SBDD) for this compound-Target Interactions

When the three-dimensional structure of the biological target is available, structure-based drug design (SBDD) becomes a powerful tool for the discovery and optimization of inhibitors. nih.gov SBDD utilizes the structural information of the target's binding site to design molecules that can bind with high affinity and selectivity.

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.govresearchgate.netresearchgate.netdovepress.com For this compound and its derivatives, docking studies can provide valuable insights into their binding mode and interactions with the target protein. nih.govnih.govresearchgate.netdovepress.com The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity. This information is crucial for understanding the structure-activity relationship and for designing new analogs with improved potency. For instance, docking studies on piperidin-4-imine derivatives targeting the enoyl-acyl carrier protein reductase enzyme have shown that more potent compounds exhibit better binding interactions. dovepress.com

Interaction Type Description Potential Role in this compound Binding
Hydrogen BondingAn electrostatic attraction between a hydrogen atom and a nearby electronegative atom.The acetamide group and the piperidine nitrogen can act as hydrogen bond donors or acceptors.
Hydrophobic InteractionsThe tendency of nonpolar molecules to aggregate in an aqueous solution.The piperidine ring and any alkyl or aryl substituents can engage in hydrophobic interactions with nonpolar residues in the binding site.
Electrostatic InteractionsThe attraction or repulsion between charged or polar groups.The piperidine nitrogen can be protonated at physiological pH, leading to electrostatic interactions with negatively charged residues.

Homology Modeling for Unresolved Target Structures

In cases where the experimental structure of the target protein is not available, homology modeling can be used to build a three-dimensional model of the protein. jddtonline.infonih.gov This technique relies on the principle that proteins with similar sequences adopt similar three-dimensional structures. The process involves identifying a homologous protein with a known structure (the template) and using its structure as a scaffold to build a model of the target protein. The quality of the resulting model depends on the sequence identity between the target and the template. Once a reliable model is generated, it can be used for molecular docking and other SBDD approaches. This approach has been successfully used to model the dopamine (B1211576) D2 and 5-hydroxytryptamine 5-HT(1A) receptors to understand the binding of N-{[2-(4-phenyl-piperazin-1-yl)-ethyl]-phenyl}-2-aryl-2-yl-acetamides. nih.gov

Structure-Based Virtual Screening for De Novo Hit Identification

Structure-based virtual screening (SBVS) is a computational method used to identify potential drug candidates from large chemical libraries by docking them into the binding site of a target protein. nih.gov Unlike LBVS, which relies on the knowledge of known active compounds, SBVS can be used to discover novel scaffolds that bind to the target. The process involves docking a large number of compounds into the target's binding site and ranking them based on their predicted binding affinity. The top-ranked compounds are then selected for experimental testing. This approach has the potential to identify structurally diverse hits that may not be found through traditional screening methods.

Fragment-Based Drug Design (FBDD) Approaches for Lead Generation

Fragment-based drug design (FBDD) is a powerful strategy for lead discovery that starts with the identification of small, low-molecular-weight compounds (fragments) that bind to the target protein with low affinity. openaccessjournals.comfrontiersin.orgnih.govresearchgate.net These fragments are then optimized and linked together to generate more potent and selective lead compounds. frontiersin.org The this compound scaffold itself can be considered a fragment that can be grown or linked with other fragments to improve its binding affinity. For example, the piperidine ring can be substituted with various functional groups to explore different regions of the binding pocket. Alternatively, the acetamide group can be modified or replaced with other linkers to optimize the interactions with the target. FBDD offers several advantages over traditional high-throughput screening, including a higher hit rate and the ability to explore a larger chemical space. openaccessjournals.comnih.gov

FBDD Strategy Description Application to this compound
Fragment GrowingA fragment is extended by adding functional groups to explore unoccupied regions of the binding site.Substituents can be added to the piperidine ring or the ethylacetamide chain.
Fragment LinkingTwo or more fragments that bind to adjacent sites are linked together to create a more potent molecule.The this compound scaffold can be linked to other fragments that bind to nearby pockets.
Fragment MergingTwo or more overlapping fragments are merged to create a single molecule that incorporates the features of both.Features from other active fragments can be incorporated into the this compound scaffold.

De Novo Drug Design and Scaffold Hopping Methodologies

De novo drug design is a computational approach that aims to generate novel molecular structures with desired properties from scratch. nih.gov This can be achieved by using algorithms that build molecules atom-by-atom or by assembling pre-defined molecular fragments. The designed molecules are then evaluated for their predicted binding affinity and other properties.

Scaffold hopping is a related technique that involves replacing the core scaffold of a known active compound with a different chemical moiety while maintaining the key binding interactions. nih.govnih.govdigitellinc.com For this compound, scaffold hopping could be used to replace the piperidine ring with other cyclic systems, such as a pyrrolidine (B122466) or a cyclohexane (B81311) ring, to explore new chemical space and potentially improve properties such as selectivity or metabolic stability. nih.govnih.gov A study on mycobacterial DNA gyrase B inhibitors successfully used scaffold hopping from known antibacterial leads to develop novel N-linked aminopiperidine-based inhibitors. nih.gov

Preclinical Pharmacological Investigation of N 2 Piperidin 4 Ylethyl Acetamide

In Vitro Studies of Biological Activity and Mechanism of Action

Elucidation of Molecular Mechanisms of Target Modulation

There is no available scientific literature detailing the elucidation of the molecular mechanisms of target modulation for N-(2-piperidin-4-ylethyl)acetamide. Studies identifying its specific biological targets and the molecular interactions leading to a pharmacological effect are absent from the public domain.

Cell-Based Functional Assays for Phenotypic Changes and Pathway Perturbations

No published research could be identified that describes the use of this compound in cell-based functional assays. Consequently, there is no data on any phenotypic changes or pathway perturbations induced by this compound in cellular models.

Characterization of Compound-Target Binding Kinetics

Information regarding the binding kinetics of this compound to any biological target is not available. Studies characterizing the association and dissociation rates (k-on and k-off) of the compound with a specific target have not been documented in the scientific literature.

In Vivo Studies in Established Model Systems (excluding human clinical data)

Assessment of Compound Efficacy in Disease Models

There are no published in vivo studies assessing the efficacy of this compound in any established animal models of disease. Therefore, its potential therapeutic effects remain uninvestigated.

Pharmacodynamics in Preclinical Animal Models (i.e., compound effects on biological systems)

No data from preclinical animal models are available to describe the pharmacodynamic properties of this compound. Research on the physiological and biochemical effects of the compound in living organisms has not been reported.

Proof-of-Concept Studies in Relevant Biological Systems

A thorough search of scientific databases and literature reveals no specific proof-of-concept studies for this compound. Such studies are fundamental in preclinical research to demonstrate that a compound has the desired biological effect in a system that mimics a particular disease or physiological state. This typically involves in vitro experiments using cell lines relevant to a specific therapeutic area or in vivo models in animals.

The absence of this data means that the potential therapeutic applications of this compound have not been validated through experimental evidence in the public domain. There are no published reports on its efficacy in models of neurological disorders, inflammation, metabolic diseases, or any other condition.

Biochemical and Biophysical Characterization of Compound-Target Interactions

Similarly, there is a lack of publicly available data on the biochemical and biophysical characterization of the interactions between this compound and any specific biological target. This stage of preclinical investigation is crucial for understanding a compound's mechanism of action. It typically involves a variety of assays to identify the protein, enzyme, receptor, or other biomolecule with which the compound interacts and to quantify the affinity and kinetics of this binding.

Techniques commonly employed for this characterization include:

Binding Assays: To determine the affinity (often expressed as Kd or Ki) of the compound for its target.

Enzyme Inhibition Assays: To measure the concentration of the compound required to inhibit the activity of a target enzyme by 50% (IC50).

Biophysical Techniques: Such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or X-ray crystallography to provide detailed insights into the binding thermodynamics and structural basis of the interaction.

Without such studies, the molecular target or targets of this compound remain unknown. Consequently, its mechanism of action cannot be described.

While research exists on related compounds, such as 2-(Piperidin-4-yl)acetamides which have been investigated as inhibitors of soluble epoxide hydrolase, these findings cannot be directly extrapolated to this compound due to differences in their chemical structures.

Future Research Directions and Translational Perspectives in N 2 Piperidin 4 Ylethyl Acetamide Research

Integration of Artificial Intelligence and Machine Learning for Accelerated Compound Discovery and Optimization

The confluence of artificial intelligence (AI) and machine learning (ML) with medicinal chemistry presents a paradigm shift in drug discovery, offering unprecedented opportunities for the rapid identification and refinement of novel therapeutic agents. nih.govlabmanager.com In the context of N-(2-piperidin-4-ylethyl)acetamide, these computational tools can be harnessed to navigate the vast chemical space of its analogues, predicting their pharmacological properties and synthetic feasibility with remarkable accuracy.

Generative AI models represent a particularly exciting frontier, capable of designing novel molecular structures with desired pharmacological attributes from the ground up. youtube.com By defining specific target interactions and physicochemical properties, researchers can employ these algorithms to generate innovative this compound analogues that may exhibit enhanced potency, selectivity, or novel mechanisms of action. A key challenge, however, remains in ensuring the synthetic tractability of these computer-generated molecules, a gap that is actively being addressed by the development of more sophisticated retrosynthesis prediction tools. nih.gov

Table 1: Applications of AI/ML in this compound Analogue Development

AI/ML ApplicationDescriptionPotential Impact on this compound Research
Virtual Screening High-throughput computational screening of large compound libraries to identify potential hits.Rapidly identify novel analogues with desired biological activity.
QSAR Modeling Quantitative Structure-Activity Relationship models to predict the biological activity of compounds based on their chemical structure.Guide the design of more potent and selective analogues.
ADMET Prediction Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.Prioritize compounds with favorable drug-like properties for further development.
De Novo Drug Design Generation of novel molecular structures with desired pharmacological properties.Discover innovative analogues with unique therapeutic potential.
Retrosynthesis Prediction Prediction of synthetic routes for novel compounds.Accelerate the synthesis of promising computer-generated analogues.

Development and Application of Advanced In Vitro Models for Preclinical Evaluation

The limitations of traditional two-dimensional (2D) cell cultures and animal models in predicting human responses to novel therapeutics have spurred the development of more physiologically relevant in vitro systems. nih.gov For the preclinical evaluation of this compound and its derivatives, the adoption of advanced models such as organoids and patient-derived primary cells is crucial for obtaining more accurate and predictive data on efficacy and safety. nih.gov

Organoids, which are three-dimensional (3D) self-organizing structures derived from stem cells, can recapitulate the complex architecture and functionality of human organs in a dish. The use of disease-specific organoids, for instance, can provide invaluable insights into the therapeutic effects of this compound analogues in a more human-relevant context.

Patient-derived primary cells, cultured in 3D microenvironments, offer another powerful tool for personalized medicine approaches. By testing a library of this compound derivatives on cells obtained from different patient populations, it may be possible to identify biomarkers that predict treatment response, paving the way for targeted therapies. Furthermore, microphysiological systems, or "organs-on-a-chip," can integrate multiple organ models to study the systemic effects and potential organ-organ interactions of drug candidates. nih.gov

Exploration of Multi-Target and Polypharmacological Strategies for this compound Analogues

The "one-target, one-drug" paradigm is increasingly being challenged by the understanding that complex diseases often involve multiple biological pathways. Polypharmacology, the design of single chemical entities that can modulate multiple targets, offers a promising strategy for achieving superior therapeutic efficacy and overcoming drug resistance. The piperidine (B6355638) scaffold, a common feature in many multi-target-directed ligands (MTDLs), provides a versatile platform for developing this compound analogues with tailored polypharmacological profiles. nih.govnih.gov

Systematic structural modifications to the this compound core can be explored to introduce interactions with additional, therapeutically relevant targets. For instance, the incorporation of specific pharmacophores could yield analogues that simultaneously target G-protein coupled receptors (GPCRs) and enzymes, or multiple receptor subtypes with a desired agonist/antagonist profile. nih.gov This approach has been successfully applied to other piperidine-based compounds, leading to the discovery of dual-action ligands with potential applications in a range of disorders. nih.gov Molecular modeling and docking studies will be instrumental in the rational design of these MTDLs, predicting their binding affinities and modes of interaction with multiple targets. nih.gov

Emerging Methodologies in Chemical Biology and Medicinal Chemistry for Complex Biological Systems

The intricate nature of cellular signaling networks demands sophisticated tools to dissect the mechanism of action of bioactive compounds. Emerging methodologies in chemical biology and medicinal chemistry offer powerful approaches to probe the complex biological systems perturbed by this compound and its analogues. janelia.orgnih.govjanelia.orginnovationnewsnetwork.com

Multiscale modeling techniques are becoming increasingly important for bridging the gap between molecular-level interactions and cellular-level responses. nih.gov These computational methods can simulate the dynamic behavior of this compound within a realistic cellular environment, providing a more holistic understanding of its pharmacological effects.

Chemoproteomics and activity-based protein profiling can be employed to identify the direct cellular targets of this compound derivatives and to map their off-target interactions. The development of bioorthogonal chemistry tools, which allow for the visualization and tracking of molecules in living systems without interfering with native biological processes, can provide unprecedented spatiotemporal resolution of drug distribution and target engagement. nih.gov These advanced techniques will be critical for elucidating the complete pharmacological profile of this class of compounds.

Collaborative Research Frameworks for Advancing this compound Research

The journey of a drug from discovery to market is a long, arduous, and expensive process that often requires a diverse range of expertise. Collaborative research frameworks that bring together academia, industry, and contract research organizations (CROs) are essential for accelerating the development of this compound and its analogues. drugtargetreview.comacs.orgslideshare.net

These partnerships can leverage the complementary strengths of each entity. Academic institutions often excel in basic research and target identification, while pharmaceutical companies possess the resources and experience for drug development, clinical trials, and commercialization. acs.org CROs can provide specialized services in areas such as medicinal chemistry, in vitro and in vivo pharmacology, and toxicology, offering flexibility and scalability to research programs. drugtargetreview.com

Open innovation platforms and pre-competitive collaborations can further foster the sharing of data, tools, and knowledge, reducing redundancy and promoting a more efficient allocation of resources. slideshare.net By establishing robust and transparent collaborative frameworks, the scientific community can work in concert to unlock the full therapeutic potential of this compound for the benefit of patients worldwide. nih.gov

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for N-(2-piperidin-4-ylethyl)acetamide, and how are reaction conditions optimized?

  • Methodology : Synthesis involves multi-step reactions starting with piperidine derivatives. Key steps include alkylation (e.g., introducing the ethyl group) and acylation (e.g., coupling with acetamide). Reaction conditions (temperature, solvent, catalyst) are critical:

  • Solvents : Ethanol or toluene for solubility and reactivity .
  • Catalysts : Triethylamine for facilitating acylation .
  • Purity control : Purification via column chromatography or recrystallization .

Q. How is this compound characterized structurally?

  • Methodology : Use spectroscopic and chromatographic techniques:

  • NMR : Confirm piperidine ring substitution and acetamide linkage .
  • Mass spectrometry : Verify molecular weight (e.g., C9H18N2O2 for related compounds ).
  • HPLC : Assess purity (>95% for biological assays) .

Q. What initial biological screening methods are recommended for this compound?

  • Methodology :

  • In vitro binding assays : Radioligand displacement studies to assess receptor affinity (e.g., GPCRs or enzymes) .
  • Cellular viability assays : MTT or resazurin-based tests to evaluate cytotoxicity .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound be resolved?

  • Methodology :

  • Orthogonal assays : Validate binding data with functional assays (e.g., cAMP accumulation for GPCR activity) .
  • Structural analogs : Compare activity with derivatives (e.g., replacing the piperidine ethyl group with isopropyl ).
  • Purity verification : Use HPLC-MS to rule out impurities .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular docking : Use software like AutoDock to model binding to receptors (e.g., serotonin or dopamine receptors ).
  • MD simulations : Assess binding stability over time (e.g., 100-ns simulations in GROMACS) .

Q. How can synthetic yields be improved while minimizing side products?

  • Methodology :

  • Optimized stoichiometry : Use a 1.2:1 molar ratio of piperidine derivative to acylating agent .
  • Temperature control : Maintain 60–80°C during acylation to prevent decomposition .
  • In-line monitoring : TLC or FTIR to track reaction progress .

Q. What analytical techniques address stability challenges in formulation studies?

  • Methodology :

  • Forced degradation : Expose to heat, light, and pH extremes; monitor via HPLC .
  • Collision cross-section analysis : Predict degradation pathways using ion mobility spectrometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.